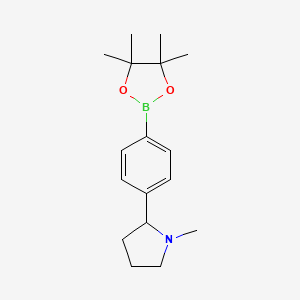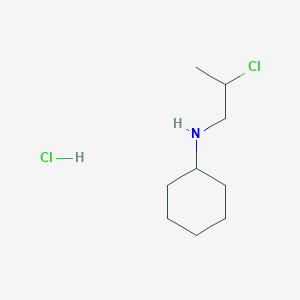
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)phenol with cyclopropylmethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the reaction efficiently .
化学反应分析
Types of Reactions
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
科学研究应用
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclopropylmethoxy group but shares the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
Cyclopropylmethoxybenzene: Contains the cyclopropylmethoxy group but lacks the trifluoromethyl group.
Uniqueness
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is unique due to the combination of both the cyclopropylmethoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
3-(cyclopropylmethoxy)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-4-3-8(15)5-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChI 键 |
NSFFCNTTYQQJJD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COC2=C(C=CC(=C2)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
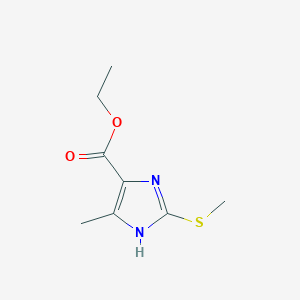

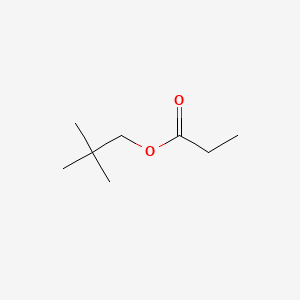
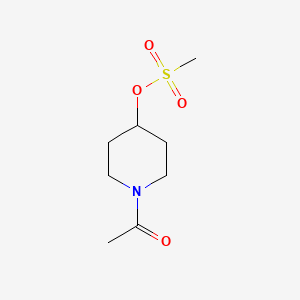

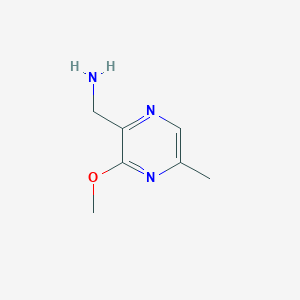
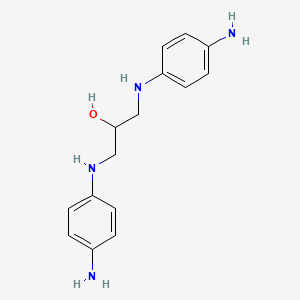
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)

